molecular formula C8H13NS B12962375 2-(tert-Butyl)-5-methylthiazole

2-(tert-Butyl)-5-methylthiazole

Cat. No.: B12962375
M. Wt: 155.26 g/mol
InChI Key: ZPPAFGGDEWACHQ-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazoles are a prominent class of heterocyclic compounds characterized by a five-membered ring containing one sulfur and one nitrogen atom. wjrr.orgnumberanalytics.com This structural motif is found in numerous natural products, including vitamin B1, and is a key component in a wide range of pharmaceuticals. wjrr.org The aromatic nature of the thiazole ring, arising from the delocalization of π-electrons, contributes to its stability. nih.govnumberanalytics.com The presence of both a sulfur and a nitrogen atom imparts unique reactivity to the ring, allowing for various chemical modifications. nih.govnumberanalytics.com Consequently, thiazole derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. globalresearchonline.netnih.govnumberanalytics.com The ability to modify the thiazole ring at various positions makes it a versatile scaffold for the design and synthesis of novel compounds with tailored properties. globalresearchonline.net

Rationale for Focused Investigation of 2-(tert-Butyl)-5-methylthiazole

The specific substitution pattern of this compound, featuring a bulky tert-butyl group at the 2-position and a methyl group at the 5-position, creates a distinct chemical entity with significant implications for its reactivity and interactions.

The tert-butyl group, a large and sterically demanding substituent, profoundly influences the properties of the thiazole ring. Its significant steric bulk can shield the adjacent positions on the ring, directing the approach of reagents and influencing the regioselectivity of chemical reactions. This steric hindrance can also impact the conformation of the molecule and its ability to bind to biological targets. Electronically, the tert-butyl group is known to be an electron-donating group through induction, which can increase the electron density of the thiazole ring. This electronic effect can modulate the nucleophilicity and basicity of the ring atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-tert-butyl-5-methyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-6-5-9-7(10-6)8(2,3)4/h5H,1-4H3

InChI Key

ZPPAFGGDEWACHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(C)(C)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Tert Butyl 5 Methylthiazole

Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Nucleus

The thiazole ring is generally considered an electron-rich aromatic system, yet it is less reactive towards electrophilic aromatic substitution than benzene. The reactivity and regioselectivity are dictated by the electron-donating or -withdrawing nature of the substituents on the ring. For 2,5-disubstituted thiazoles like 2-(tert-Butyl)-5-methylthiazole, the only available position for substitution on the nucleus is C-4.

Theoretical studies on substituted thiazoles suggest that the presence of electron-donating alkyl groups, such as tert-butyl at C-2 and methyl at C-5, would activate the ring towards electrophilic attack, albeit modestly. researchgate.net The primary site for electrophilic substitution is anticipated to be the C-4 position, as the C-2 and C-5 positions are already substituted.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, the nitration of phenols can be achieved using tert-butyl nitrite, which acts as a safe and chemoselective nitrating agent. nih.gov While direct nitration of this compound has not been extensively documented, analogous reactions on similar thiazole structures suggest that forcing conditions would be necessary. Bromination of 2-methylthiazole (B1294427) has been shown to occur at the 5-position. osti.gov In the case of this compound, with the 5-position blocked, electrophilic bromination would be expected to proceed at the C-4 position.

Nucleophilic Reactivity and Organometallic Intermediates

The generation of organometallic intermediates through deprotonation or halogen-lithium exchange is a powerful strategy for the functionalization of heterocyclic compounds.

Directed ortho-Metalation and Halogen-Lithium Exchange Strategies

Directed ortho-metalation (DoM) is a potent technique for regioselective functionalization, where a directing metalation group (DMG) guides deprotonation to an adjacent position. nih.gov In this compound, there are no classical strong DMGs. However, the thiazole nitrogen itself can act as a weak directing group. The most acidic proton in the molecule is likely on the 5-methyl group due to its benzylic-like position. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) is more likely to result in deprotonation of the methyl group rather than the C-4 position of the thiazole ring. slideshare.net

Halogen-lithium exchange offers an alternative route to a C-4 lithiated species. This would first require the synthesis of a 4-halo-2-(tert-butyl)-5-methylthiazole derivative. Subsequent treatment with an organolithium reagent, such as n-BuLi or tert-butyllithium (B1211817) (t-BuLi), at low temperatures would lead to the corresponding 4-lithiated thiazole. This intermediate can then be trapped with various electrophiles.

Reactions with Electrophiles to Yield Substituted Thiazoles

Once the organometallic intermediate, either at the C-4 position or on the 5-methyl group, is formed, it can react with a wide array of electrophiles to introduce new functional groups. The reactivity of organolithium reagents is well-established, and they readily participate in reactions with aldehydes, ketones, esters, alkyl halides, and carbon dioxide, among others. sigmaaldrich.com

For example, if deprotonation occurs at the 5-methyl group to form 2-(tert-butyl)-5-(lithiomethyl)thiazole, subsequent reaction with an aldehyde would yield a secondary alcohol. This transformation provides a pathway to more complex side-chain derivatives.

Side-Chain Functionalization and Derivatization

The tert-butyl and methyl groups attached to the thiazole nucleus offer additional sites for chemical modification.

Chemical Transformations of the tert-Butyl Group

The tert-butyl group is generally considered to be chemically robust and unreactive due to the absence of α-protons and the steric hindrance it provides. Under typical synthetic conditions, this group remains intact. Its removal or functionalization would require harsh conditions that would likely compromise the thiazole ring itself. There is limited specific literature describing the direct chemical transformation of a tert-butyl group on a thiazole ring.

Reactivity of the 5-Methyl Group (e.g., Oxidation, Halogenation, Condensation)

In contrast to the tert-butyl group, the 5-methyl group is a versatile handle for further functionalization.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. A common reagent for the allylic-type oxidation of methyl groups on heterocyclic rings is selenium dioxide (SeO₂). du.ac.inchem-station.com This reaction, known as the Riley oxidation, can convert the 5-methyl group into a 5-formyl group (an aldehyde). wikipedia.org Further oxidation to the corresponding carboxylic acid can be achieved using stronger oxidizing agents. The resulting 2-(tert-butyl)thiazole-5-carbaldehyde or 2-(tert-butyl)thiazole-5-carboxylic acid are valuable intermediates for further synthesis. nih.gov

Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. organic-chemistry.org This reaction would yield 2-(tert-butyl)-5-(bromomethyl)thiazole, a reactive intermediate that can participate in various nucleophilic substitution reactions.

Condensation: The 2-(tert-butyl)thiazole-5-carbaldehyde, obtained from the oxidation of the methyl group, can undergo condensation reactions. For example, it can react with active methylene (B1212753) compounds in Knoevenagel-type condensations or with amines to form Schiff bases, providing access to a diverse range of more complex molecules. nih.gov

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Tert Butyl 5 Methylthiazole

X-ray Diffraction Analysis for Solid-State Molecular Architecture

While crystallographic data for structurally related thiazole (B1198619) derivatives exist, direct extrapolation of these findings to 2-(tert-Butyl)-5-methylthiazole would be speculative. The unique combination and positioning of the tert-butyl and methyl substituents on the thiazole ring are expected to significantly influence its crystal packing and the nature of its intermolecular interactions.

Crystal Packing and Intermolecular Interactions

Without experimental X-ray diffraction data, a detailed description of the crystal packing and intermolecular interactions of this compound cannot be provided. Such an analysis would typically involve the identification of the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice. The primary intermolecular forces, such as van der Waals interactions, dipole-dipole forces, and potential weak hydrogen bonds involving the thiazole ring's nitrogen and sulfur atoms, would be characterized.

Awaiting experimental determination, the following table remains to be populated with the specific crystallographic data for this compound.

Crystallographic Data for this compound

ParameterValue
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) (g/cm³) To be determined
R-factor To be determined

Advanced Computational and Theoretical Investigations of 2 Tert Butyl 5 Methylthiazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the electronic behavior of molecules like 2-(tert-butyl)-5-methylthiazole. These methods provide precise information on the molecule's geometry, orbital energies, and charge distribution. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. mdpi.comnih.gov For this process, a functional, such as the popular B3LYP hybrid functional, is combined with a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) to approximate the complex interactions between electrons. nih.govmdpi.comresearchgate.net The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest possible ground state energy is achieved. mdpi.com

This analysis yields a detailed picture of the molecule's structure. While specific DFT calculations for this compound are not widely published, data from related thiazole (B1198619) derivatives provide insight into the expected structural parameters. The resulting optimized geometry is crucial for all subsequent computational analyses, as the electronic properties are highly dependent on the molecular structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Thiazole Ring (Analog) Note: This data is representative of a thiazole structure and used for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. irjweb.comresearchgate.net For this compound, the electron-donating nature of the tert-butyl and methyl groups is expected to raise the energy of the HOMO, while the LUMO is primarily located over the π-system of the thiazole ring. Theoretical studies on similar thiazole derivatives show that the HOMO is often distributed across the thiazole ring and substituents, indicating a delocalized electron system. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Thiazole (Analog) Note: This data is representative and used for illustrative purposes. Values are typically calculated in electron volts (eV).

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). irjweb.comresearchgate.netresearchgate.net

In an MEP map, electron-rich areas, typically shown in red, are located around electronegative atoms like nitrogen and sulfur, which possess lone pairs of electrons. researchgate.net For this compound, the most negative potential would be concentrated around the nitrogen atom (N3) and to a lesser extent the sulfur atom (S1) of the thiazole ring, marking them as the primary sites for electrophilic attack. Conversely, electron-deficient regions, shown in blue, indicate areas of positive potential and are prone to nucleophilic attack. researchgate.net The hydrogen atoms of the methyl and tert-butyl groups would exhibit moderately positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov The stabilization energy (E2) associated with these interactions quantifies their significance; a higher E2 value indicates a stronger interaction. nih.gov

Conformational Analysis and Steric Effects of the tert-Butyl Group

The tert-butyl group is known for exerting significant steric hindrance due to its large size. acs.orgacs.org In this compound, this bulky group attached to the C2 position of the thiazole ring has a profound impact on the molecule's conformation and reactivity. Conformational analysis, often performed using DFT calculations, involves mapping the potential energy surface as the tert-butyl group rotates around the single bond connecting it to the thiazole ring.

This analysis would likely show a high rotational barrier, meaning the tert-butyl group is not free to rotate. It will adopt a preferred, low-energy conformation to minimize steric clashes with the adjacent atoms of the thiazole ring, particularly the sulfur and nitrogen atoms. This fixed orientation can sterically shield the C2 position and the nearby nitrogen atom, influencing how other molecules can approach for a reaction. mdpi.com This steric effect can dictate the regioselectivity of reactions, favoring attack at less hindered positions of the molecule, such as the C4 or C5 positions, depending on the electronic factors at play. acs.org

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating complex reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is a fleeting structure that cannot be isolated experimentally. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

A classic reaction for forming thiazole rings is the Hantzsch Thiazole Synthesis, which involves the reaction of an α-haloketone with a thioamide. synarchive.com While a specific modeled mechanism for this compound is not detailed in the literature, computational studies on similar syntheses would proceed by:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., a relevant α-haloketone and tert-butylthioamide) and the final product.

Transition State Search: Employing algorithms to locate the transition state structure for each step of the proposed mechanism (e.g., initial nucleophilic attack, cyclization, and dehydration).

Frequency Calculation: Confirming the identity of the transition state by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Plotting the energy of the system along the reaction pathway to visualize the activation barriers and the energies of any intermediates.

Such studies can confirm the plausibility of a proposed mechanism and provide insights into how substituents, like the tert-butyl group, affect the reaction kinetics and thermodynamics. acs.org

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

The simulation of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra is a common application of computational chemistry. These simulations, often employing methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), can predict the spectroscopic signatures of a molecule, aiding in its identification and characterization.

For this compound, the calculation of ¹H and ¹³C NMR chemical shifts would involve optimizing the molecule's geometry and then applying a theoretical method to predict the shielding tensors of each nucleus. These theoretical values, when referenced against a standard, can provide a predicted NMR spectrum.

Similarly, the simulation of the UV-Vis absorption spectrum would involve calculating the electronic excitation energies and oscillator strengths. This would predict the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals.

Despite the utility of these methods, specific studies reporting the simulated NMR and UV-Vis spectra for this compound have not been identified in the current body of scientific literature. Therefore, no data tables for simulated spectroscopic parameters can be presented.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide insights into conformational changes, solvation effects, and intermolecular interactions.

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would allow for the exploration of its conformational landscape. The tert-butyl group, due to its steric bulk, is expected to influence the molecule's rotational dynamics and its interactions with surrounding solvent molecules. Such simulations could reveal preferred conformations and the energetic barriers between them.

However, as with the spectroscopic simulations, there is a lack of published research detailing molecular dynamics simulations specifically for this compound. Consequently, no detailed findings on its dynamic behavior in solution can be reported.

Exploration of Advanced Applications and Functional Investigations of 2 Tert Butyl 5 Methylthiazole and Analogues

Mechanistic Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies (Non-Clinical)

The thiazole (B1198619) scaffold, a five-membered heterocyclic ring containing nitrogen and sulfur, is a privileged structure in medicinal chemistry due to its wide range of biological activities. rsc.org The introduction of various substituents, such as a tert-butyl group at the 2-position and a methyl group at the 5-position, can significantly influence the compound's physicochemical properties and its interactions with biological targets.

Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms (e.g., Thiazole Kinase, Thiazole Synthase)

Thiazole derivatives are known to interact with a variety of enzymes. For instance, thiamine (B1217682) (Vitamin B1), which contains a thiazole moiety, is crucial for cellular metabolism. wikipedia.org Its biologically active form, thiamine pyrophosphate (TPP), is synthesized through the action of enzymes like hydroxyethylthiazole kinase (Thz kinase) and thiamine-phosphate kinase. wikipedia.orguniprot.org Hydroxyethylthiazole kinase catalyzes the phosphorylation of the hydroxyl group of 4-methyl-5-beta-hydroxyethylthiazole (THZ). uniprot.org

The study of how synthetic thiazole analogues, such as 2-(tert-butyl)-5-methylthiazole, interact with these and other kinases is an active area of research. For example, certain thiazole derivatives have been identified as potent inhibitors of p38α MAP kinase and cyclin-dependent kinases (CDKs). bindingdb.orgnih.gov A novel class of p38α MAP kinase inhibitors was developed from a focused library screen, leading to the discovery of potent and orally efficacious compounds in rodent models of inflammation. nih.gov Similarly, a 2-aminothiazole (B372263) derivative, 5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-N-(pyrimidin-4-yl)-1,3-thiazol-2-amine, has shown inhibitory activity against Cyclin-dependent kinase 2/G1/S-specific cyclin-E1, Cyclin-dependent kinase/G2/mitotic-specific cyclin-B1, and Cyclin-dependent kinase 4/G1/S-specific cyclin-D1 with IC50 values in the nanomolar range. bindingdb.org

The investigation of enzyme-ligand interactions often involves computational methods like molecular docking to predict binding modes and affinities. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. This knowledge is crucial for the rational design of more potent and selective enzyme inhibitors.

Elucidation of Molecular Mechanisms in Biological Systems (e.g., Anti-Biofilm Activity, Antifungal Activity)

Thiazole derivatives have demonstrated significant potential as anti-biofilm and antifungal agents. nih.govnih.govnih.gov The formation of biofilms by pathogenic microorganisms is a major challenge in treating infections, as it provides a protective barrier against antimicrobial agents. nih.gov

Several studies have explored the molecular mechanisms underlying the anti-biofilm activity of thiazole-containing compounds. One proposed mechanism is the inhibition of quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation in many bacteria. nih.govmdpi.commdpi.com By interfering with QS signaling, these compounds can prevent the formation of biofilms and reduce the virulence of pathogens. mdpi.com For instance, some coumarin-thiazole hybrids have been shown to inhibit biofilm formation in Pseudomonas aeruginosa. mdpi.com

In the context of antifungal activity, thiazole derivatives have been found to be effective against various clinically important fungal species, including Candida and Cryptococcus. nih.gov A series of hydrazine-thiazole derivatives exhibited promising antifungal activity with low toxicity to human cells. nih.gov The mechanism of action for some antifungal compounds involves the disruption of the fungal cell membrane and the induction of reactive oxygen species (ROS) accumulation, leading to cell death. nih.govnih.gov For example, 3,5-di-tert-butylphenol, a compound with structural similarities to substituted phenols that could be analogous in activity, has been shown to damage the cell membrane of Candida species. nih.gov

The following table summarizes the anti-biofilm and antifungal activities of selected thiazole analogues:

Compound/Compound ClassTarget OrganismActivityProposed Mechanism of Action
Hydrazine-thiazole derivativesCandida and Cryptococcus speciesAntifungalNot fully elucidated, but show high selectivity. nih.gov
3,5-di-tert-butylphenolCandida speciesAnti-biofilm, AntifungalCell membrane damage, ROS accumulation. nih.gov
Coumarin-thiazole hybridsPseudomonas aeruginosaAnti-biofilmQuorum sensing inhibition. mdpi.com

Biophysical Characterization of Thiazole-Target Interactions (e.g., Binding Affinity, Specificity, Receptor Modulation)

Understanding the biophysical interactions between thiazole derivatives and their biological targets is essential for drug development. Techniques such as molecular docking, molecular dynamics simulations, and various spectroscopic methods are employed to characterize these interactions. acs.orgmdpi.com

Thiazole derivatives have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels. nih.gov For instance, certain thiazole carboxamide derivatives have been identified as antagonists of the mGluR5a receptor, with Ki values in the nanomolar range. nih.gov Docking simulations have been used to predict the binding modes of these compounds within the receptor's binding pocket. nih.gov

The binding affinity and specificity of these interactions are crucial determinants of a compound's potency and potential for off-target effects. Studies have shown that modifications to the thiazole core and its substituents can significantly alter binding affinity. For example, the introduction of aromatic groups can lead to π-π stacking interactions with aromatic residues in the binding site, enhancing binding affinity. mdpi.com

The following table presents data on the binding affinity of selected thiazole derivatives to their respective targets:

CompoundTargetBinding Affinity (IC50/Ki)
5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-N-(pyrimidin-4-yl)-1,3-thiazol-2-amineCyclin-dependent kinase 2/G1/S-specific cyclin-E11 nM (IC50) bindingdb.org
5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-N-(pyrimidin-4-yl)-1,3-thiazol-2-amineCyclin-dependent kinase/G2/mitotic-specific cyclin-B17 nM (IC50) bindingdb.org
Thiazole carboxamide derivative (St.2)mGluR5a receptor18 nM (Ki) nih.gov

Modulation of Cellular Pathways and Signaling (Mechanism-based studies)

Thiazole-containing compounds can modulate various cellular pathways and signaling cascades, which forms the basis for their therapeutic effects. elsevierpure.com These mechanism-based studies aim to identify the specific molecular targets and pathways affected by these compounds.

For example, thiazole derivatives that inhibit protein kinases, such as p38α MAP kinase and CDKs, can interfere with cell cycle progression and inflammatory signaling pathways. nih.gov The inhibition of these kinases can lead to downstream effects on gene expression and cellular proliferation.

In the context of cancer, thiazole-based compounds have been developed as inhibitors of DNA topoisomerase IB and kinesin HSET (KIFC1). nih.govnih.gov Topoisomerase inhibitors prevent the religation of DNA strands, leading to DNA damage and apoptosis in cancer cells. nih.gov HSET inhibitors induce a multipolar phenotype in centrosome-amplified cancer cells, ultimately leading to cell death. nih.gov

The modulation of cellular pathways by thiazole derivatives is a complex process that is often investigated using a combination of in vitro assays, cell-based studies, and in vivo models. Understanding these mechanisms is crucial for the development of targeted therapies with improved efficacy and reduced side effects. elsevierpure.com

Ligand Chemistry in Coordination Compounds

The nitrogen and sulfur atoms in the thiazole ring make it an excellent ligand for coordinating with metal ions. This property has been exploited to synthesize a variety of metal-thiazole complexes with interesting structural and functional properties.

Synthesis and Characterization of Metal-Thiazole Complexes

Metal complexes of thiazole derivatives are typically synthesized by reacting a thiazole-based ligand with a metal salt in a suitable solvent. ijper.orgijper.org The resulting complexes can be characterized using various analytical and spectroscopic techniques, including elemental analysis, FT-IR, 1H NMR, ESI-mass spectrometry, and single-crystal X-ray diffraction. ijper.orgijper.orgnih.gov

These characterization methods provide valuable information about the stoichiometry, coordination geometry, and bonding in the metal-thiazole complexes. For instance, IR spectroscopy can be used to identify the coordination of the thiazole ring to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-S bonds. ijper.org

A variety of metal ions, including Cu(II), Co(II), Ni(II), and Zn(II), have been used to form complexes with thiazole-based ligands. ijper.orgijper.orgnih.gov The coordination geometry of these complexes can vary depending on the metal ion, the ligand structure, and the reaction conditions, with common geometries including octahedral and tetrahedral. ijper.org Some studies have also reported the synthesis of complexes with more unusual coordination environments, such as a five-coordinate Na(I) complex. nih.gov

The synthesis of these metal-thiazole complexes opens up possibilities for developing new materials with applications in catalysis, sensing, and medicine.

Applications in Materials Science and Photophysics

The unique electronic properties of the thiazole ring make it an attractive component for the development of functional organic materials, particularly those with interesting photophysical properties.

Thiazole and its derivatives are key components in many fluorescent compounds. researchgate.net The design of fluorescent probes often involves the coupling of a fluorophore (like a thiazole derivative) with a receptor unit that can selectively interact with an analyte of interest. This interaction can lead to a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. nih.gov

For example, fluorescent sensors based on a thiophene-benzothiazole unit have been developed for the detection of Hg2+ ions. rsc.org The photophysical properties of these sensors can be tuned by changing the substituents on the aromatic rings. Similarly, the photophysics of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene have been extensively studied, revealing high fluorescence quantum yields. nih.govresearchgate.net This suggests that the incorporation of a tert-butyl group does not necessarily quench fluorescence and can be beneficial for the material's properties.

While there is no direct report on the use of this compound as a fluorescent probe, its structural features suggest potential in this area. The thiazole core can act as the fluorophore, and the tert-butyl and methyl groups can be used to modulate its solubility and photophysical properties. Functionalization at other positions on the thiazole ring or the methyl group could introduce a receptor moiety for specific analytes.

Table 2: Examples of Thiazole-Based Fluorescent Probes and Their Characteristics

Probe BaseTarget AnalyteSignaling MechanismReference
Thiophene-benzothiazoleHg2+OFF/ON or Ratiometric rsc.org
Guanidine DerivativeCu2+Turn-Off nih.gov
Quinoline and MorpholineZn2+, Hg2+, HS-Turn-On (Zn2+), Quenching (Hg2+, HS-) nih.gov

Organic materials with tailored electronic and photophysical properties are in high demand for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The thiazole ring is a common building block in the synthesis of conjugated polymers and small molecules for these applications.

The electrochemical properties of these materials are crucial for their performance in devices. For instance, the study of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene revealed that it undergoes a reversible cathodic process, indicating n-doping character, which is important for electron-transporting materials in OLEDs. nih.gov The introduction of a tert-butyl group can enhance the solubility and processability of these materials, which is a significant advantage for device fabrication.

Although the integration of this compound into optoelectronic materials has not been specifically reported, its structural similarity to other successful building blocks suggests its potential. By incorporating it into a larger conjugated system, it could contribute to the development of new materials with desirable electronic and photophysical properties for optoelectronic applications.

Catalytic Applications in Organic Transformations

The unique electronic and steric properties of substituted thiazoles also make them interesting candidates for applications in catalysis.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major area of research in organic synthesis. Thiazolium salts, derived from thiazoles, are well-known precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of transformations. A one-pot synthesis of substituted imidazoles has been described that utilizes a thiazolium-catalyzed addition of an aldehyde to an acyl imine. nih.gov This methodology has also been extended to the synthesis of substituted thiazoles. nih.gov

While this compound itself is not a thiazolium salt, it could be a precursor to one. The steric bulk of the tert-butyl group would likely influence the stability and reactivity of the resulting NHC. General organocatalytic routes have been developed for the synthesis of other substituted heterocycles like 1,2,3-triazoles, highlighting the broad potential of this approach. nih.gov Thiazole derivatives have also been explored for their catalytic activity in various organic reactions, including reductions. thieme-connect.de

Although there are no specific reports on the use of this compound as an organocatalyst, the rich chemistry of thiazolium-based catalysis suggests that it is a promising area for future investigation. The specific substitution pattern of this molecule could lead to novel catalytic activities and selectivities.

Future Research Directions and Uncharted Territories for 2 Tert Butyl 5 Methylthiazole

Development of Next-Generation Sustainable and Green Synthetic Routes

Conventional methods for thiazole (B1198619) synthesis often rely on hazardous reagents and generate significant chemical waste, prompting the need for more environmentally friendly approaches. nih.govresearcher.life Future research on 2-(tert-Butyl)-5-methylthiazole should prioritize the development of sustainable and green synthetic routes. The well-known Hantzsch thiazole synthesis, which involves the reaction of a-halocarbonyl compounds with thioamides, serves as a foundational method. mdpi.comyoutube.com However, green alternatives should be explored.

Emerging green synthetic strategies for thiazole derivatives that could be adapted for this compound include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. researcher.liferesearchgate.net

Use of Green Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact. nih.govrsc.org

Catalyst-Based Approaches: Employing reusable and non-toxic catalysts, such as magnetic nanoparticles, can enhance reaction efficiency and simplify product purification. nih.govresearchgate.net

Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the desired product without isolating intermediates can improve atom economy and reduce waste. researchgate.netnih.gov

A key starting material for the synthesis of this compound would likely be a thioamide bearing a tert-butyl group. The development of green methods to produce this precursor will also be crucial for a fully sustainable synthetic pathway.

Advanced Multi-Scale Computational Modeling for Predictive Design and Optimization

Computational modeling is an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental work. For this compound, in silico studies can provide valuable insights into its potential applications and help optimize its structure for specific functions.

Future computational research should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. The calculated pi-electron density can indicate the most likely sites for electrophilic and nucleophilic substitution. wikipedia.org

Molecular Docking: To explore its therapeutic potential, docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide information on the conformational dynamics and interactions of the molecule in different environments, which is crucial for understanding its behavior in biological systems or as part of a larger supramolecular assembly.

Quantitative Structure-Activity Relationship (QSAR) Studies: By comparing the predicted properties of this compound with a library of known active thiazole derivatives, QSAR models can be developed to predict its biological activity.

Uncovering Novel Biological Targets and Therapeutic Modalities through Mechanistic Investigations

The thiazole scaffold is a component of numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comwikipedia.orgmdpi.com The unique combination of a bulky tert-butyl group and a methyl group on the thiazole ring of this compound could lead to novel biological activities.

Future research in this area should involve:

Antiproliferative and Anticancer Screening: The compound should be tested against a panel of cancer cell lines to identify potential cytotoxic effects. nih.govfrontiersin.org Thiazole derivatives have been shown to inhibit various targets in cancer cells, including protein kinases and topoisomerase. nih.govnih.gov

Anti-inflammatory Assays: Given that many thiazole derivatives exhibit anti-inflammatory properties, this compound should be evaluated for its ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2). mdpi.com

Antimicrobial Activity Testing: The compound's efficacy against a range of bacterial and fungal pathogens should be investigated, as the thiazole nucleus is present in many antimicrobial agents. mdpi.com

Mechanistic Studies: Should any significant biological activity be discovered, further studies will be necessary to elucidate the underlying mechanism of action, including the identification of specific molecular targets. mdpi.com

Exploration of Self-Assembly and Supramolecular Chemistry with Thiazole Scaffolds

The thiazole ring can participate in various non-covalent interactions, including hydrogen bonding, p-p stacking, and coordination with metal ions, making it an excellent building block for supramolecular chemistry. southasiacommons.netnih.gov The self-assembly of this compound could lead to the formation of novel supramolecular architectures with interesting properties.

Future research directions include:

Crystal Engineering: Studying the single-crystal X-ray diffraction of this compound and its derivatives can reveal the packing arrangements and intermolecular interactions that govern its solid-state structure.

Formation of Coordination Complexes: The nitrogen atom of the thiazole ring can act as a ligand for metal ions. The synthesis and characterization of metal complexes of this compound could yield new materials with interesting catalytic, magnetic, or photophysical properties. nih.gov

Development of Molecular Sensors: By functionalizing the thiazole ring with appropriate reporter groups, it may be possible to develop chemosensors for the selective detection of ions or small molecules. nih.gov

Integration into Nanotechnology and Nanoscience Applications

The unique properties of thiazole-containing compounds make them attractive for integration into nanomaterials for various applications. imp.kiev.ua The hydrophobicity of the tert-butyl group in this compound could be advantageous in certain nanotechnology applications.

Potential future research in this domain includes:

Drug Delivery Systems: Thiazole derivatives can be incorporated into nanoparticles for the targeted delivery of therapeutic agents. imp.kiev.ua The lipophilicity of this compound could enhance its encapsulation in lipid-based or polymeric nanoparticles.

Functionalization of Nanomaterials: The compound could be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots, to impart specific properties or to act as a linker for attaching other molecules. nih.gov For instance, thiazole derivatives have been grafted onto chitosan (B1678972) magnetite nanoparticles for the removal of heavy metal ions from water. nih.gov

Development of Nanosensors: Nanomaterials incorporating this compound could be developed as highly sensitive and selective sensors for various analytes. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.